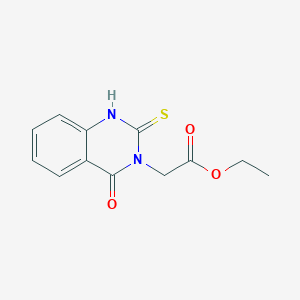
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In the acute lung injury model, this compound reduced inflammation by decreasing the levels of pro-inflammatory cytokines. In the cerebral ischemia-reperfusion injury model, this compound reduced neuronal cell death and improved neurological function. In cancer cell lines, this compound inhibited cell proliferation and induced apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which allows for targeted inhibition of this protein kinase. This compound is also a small molecule, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent in different disease models, such as cancer and neurodegenerative diseases. Another direction is to modify the structure of this compound to improve its solubility and potency. Additionally, research could focus on identifying biomarkers that could predict the response to this compound treatment in different disease models.
Aplicaciones Científicas De Investigación
N~2~-(3,4-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various diseases. One study found that this compound has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound has neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury. This compound has also been studied for its potential as an anticancer agent, with promising results in vitro.
Propiedades
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-9-14(10-13(12)2)20(24(3,22)23)11-17(21)19-16-7-5-4-6-15(16)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWMTLWRIYIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3465093.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3465107.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3465111.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzylacetamide](/img/structure/B3465114.png)
![ethyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3465117.png)
![4-bromo-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3465123.png)

![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3465141.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3465150.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465152.png)
![ethyl 4-[N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465159.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3465166.png)
![N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465171.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3465174.png)